5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
CAS No.: 1190269-59-0
Cat. No.: VC4258089
Molecular Formula: C17H20N2O4
Molecular Weight: 316.357
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1190269-59-0 |
|---|---|
| Molecular Formula | C17H20N2O4 |
| Molecular Weight | 316.357 |
| IUPAC Name | 5-hydroxy-2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]pyran-4-one |
| Standard InChI | InChI=1S/C17H20N2O4/c1-22-14-4-2-13(3-5-14)19-8-6-18(7-9-19)11-15-10-16(20)17(21)12-23-15/h2-5,10,12,21H,6-9,11H2,1H3 |
| Standard InChI Key | AELYKKXVJXXJTN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)O |
Introduction
5-Hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a complex organic compound with a molecular formula of C17H20N2O4 and a molecular weight of 316.35 g/mol . This compound incorporates a pyran ring, a piperazine moiety, and a methoxyphenyl group, which are common structural elements in various biologically active molecules.
Synthesis and Preparation
While specific synthesis protocols for 5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one are not detailed in the available literature, compounds with similar structures often involve multi-step reactions. These may include the formation of the pyran ring, introduction of the piperazine moiety, and attachment of the methoxyphenyl group through various organic reactions such as alkylation, condensation, or coupling reactions.
Biological Activity and Potential Applications
Piperazine derivatives are known for their diverse biological activities, including antihistamine, antiparasitic, and antifungal properties . Although specific biological data for 5-hydroxy-2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is lacking, compounds with similar structures could potentially exhibit pharmacological effects due to their complex molecular architecture.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume